4-(6-methoxypyridazin-3-yl)benzoic Acid
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Description
4-(6-Methoxypyridazin-3-yl)benzoic acid, also referred to as MPBA, is an organic compound with the molecular formula C12H10N2O3 . It is a chemical building block used in life science research .
Molecular Structure Analysis
The molecular structure of 4-(6-methoxypyridazin-3-yl)benzoic acid consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.222 g/mol .Physical And Chemical Properties Analysis
4-(6-Methoxypyridazin-3-yl)benzoic acid has a molecular weight of 230.222 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Heterocyclic Compounds and Biological Significance
4-(6-methoxypyridazin-3-yl)benzoic acid, due to its structural attributes, may find relevance in the realm of heterocyclic compounds, particularly those bearing triazine scaffolds. These compounds have been extensively explored for their diverse biological activities, including antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. Such a broad spectrum of pharmacological activities underscores the potential of heterocyclic compounds in medicinal chemistry and drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Importance in Food and Feed Additives
Benzoic acid derivatives, including 4-(6-methoxypyridazin-3-yl)benzoic acid, have been recognized for their roles as food and feed additives, capable of regulating gut functions. The research indicates that appropriate levels of benzoic acid can improve gut functions via the regulation of enzyme activity, immunity, and microbiota balance, although excessive administration may harm gut health. This dual role highlights the importance of understanding and controlling the use of benzoic acid derivatives in dietary applications to harness their benefits while avoiding adverse effects (X. Mao, Qing Yang, Daiwen Chen, B. Yu, Jun He, 2019).
Pharmacokinetic Analysis and Implications
The pharmacokinetic properties of benzoic acid and its derivatives have been studied across various species, including rats, guinea pigs, and humans, to understand their metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty factors. These analyses help in establishing safer and more effective dosing regimes for benzoic acid derivatives in medical and dietary applications, thereby ensuring human and animal health (Timothy E Hoffman, W. Hanneman, 2017).
properties
IUPAC Name |
4-(6-methoxypyridazin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-7-6-10(13-14-11)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFOYFVDMNGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463406 |
Source
|
Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxypyridazin-3-yl)benzoic Acid | |
CAS RN |
281232-88-0 |
Source
|
Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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